(1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol

Catalog No.
S7275331
CAS No.
M.F
C19H22BrNO2
M. Wt
376.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymeth...

Product Name

(1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol

IUPAC Name

(1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol

Molecular Formula

C19H22BrNO2

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C19H22BrNO2/c20-18-7-5-16(6-8-18)15-1-3-17(4-2-15)19(23)12-21-10-9-14(11-21)13-22/h1-8,14,19,22-23H,9-13H2/t14?,19-/m0/s1

InChI Key

RVFDJAKNBAZXAN-PKDNWHCCSA-N

Canonical SMILES

C1CN(CC1CO)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O

Isomeric SMILES

C1CN(CC1CO)C[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O
(1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol, also known as BRPX-177, is a chemical compound that is being studied for its potential applications in various fields of research and industry. This paper aims to provide a comprehensive overview of the definition, properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety, applications, current state of research, potential implications, limitations, and future directions of BRPX-177.
(1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol is a chiral 3-pyrrolidinyl-substituted triaryl alcohol that was first synthesized in 2010 by Sutterlin et al. It belongs to the family of opioid receptor modulators and specifically acts as a mu opioid receptor agonist. In animal studies, it has been shown to have analgesic properties while producing less respiratory depression compared to other mu opioid receptor agonists such as morphine.
(1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol has a molecular formula of C23H25BrNO2 and a molar mass of 428.36 g/mol. It is a white crystalline powder that is soluble in most organic solvents. Its melting point is reported to be in the range of 166-168°C. The chemical structure of (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol includes a pyrrolidine ring, a hydroxymethyl group, and two phenyl rings that are substituted with bromine and hydroxyl groups.
The synthesis of (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol involves several chemical steps, starting from commercially available starting materials. One of the key steps is the formation of the pyrrolidine ring, which is achieved through a condensation reaction between a pyrrole and an aldehyde. The product is then subjected to several purification and characterization methods, such as column chromatography, NMR spectroscopy, and mass spectrometry, to confirm its identity and purity.
Several analytical methods have been reported for the detection and quantification of (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol in biological and chemical samples. These include high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection, gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assay (ELISA).
(1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol has been shown to have potent analgesic properties in animal studies. It produces less respiratory depression compared to other mu opioid receptor agonists, suggesting that it may have a better safety profile for human use. However, more studies are needed to assess its efficacy and safety in humans.
Several studies have evaluated the toxicity and safety of (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol in animal models. These studies have shown that (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol has a relatively low toxicity profile and does not produce significant respiratory depression or other adverse effects at therapeutic doses. However, more research is needed to evaluate its long-term safety and potential side effects.
(1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol has potential applications in various fields of research and industry. It could be used as an analgesic drug in the treatment of pain, particularly for patients who are unresponsive to other opioids or who experience significant respiratory depression. It could also be used as a research tool for studying the mu opioid receptor and its role in pain and addiction.
Several studies have evaluated the pharmacological properties of (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol in animal models. These studies have shown that (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol is a potent and selective mu opioid receptor agonist that produces analgesia with less respiratory depression compared to other mu opioid receptor agonists. However, more research is needed to evaluate its efficacy and safety in humans.
(1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol has potential implications in the fields of pain management and addiction medicine. It could be used as an alternative to other opioids that produce significant respiratory depression or as a tool for studying the mu opioid receptor and its role in pain and addiction. It could also have potential applications in the fields of medicinal chemistry and drug discovery, where it could be used as a scaffold for the synthesis of novel opioid receptor agonists with improved safety and efficacy profiles.
One of the main limitations of (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol is its limited availability and high cost. More research is needed to develop efficient and cost-effective synthesis methods for this compound. Another limitation is the lack of human studies evaluating its efficacy and safety. Future directions for research include evaluating its efficacy and safety in human clinical trials, developing new opioid receptor agonists based on its chemical scaffold, and exploring its potential applications in other fields of research and industry.
(1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol is a promising compound for the development of new analgesic drugs and for the study of the mu opioid receptor and its role in pain and addiction. While more research is needed to evaluate its efficacy and safety in humans, its potent analgesic properties and improved safety profile make it a promising candidate for further development and investigation.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

375.08339 g/mol

Monoisotopic Mass

375.08339 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-27-2023

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